Hdac1/cdk7-IN-1

Oncology Epigenetics Kinase Inhibition

HDAC1/CDK7-IN-1 (also known as compound 8e) is a synthetic small-molecule dual inhibitor designed to simultaneously target cyclin-dependent kinase 7 (CDK7) and histone deacetylase 1 (HDAC1). It is a bifunctional agent that incorporates pharmacophoric elements of the CDK7 inhibitor THZ2 and the HDAC inhibitor SAHA.

Molecular Formula C33H32ClN7O4
Molecular Weight 626.1 g/mol
Cat. No. B12383794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac1/cdk7-IN-1
Molecular FormulaC33H32ClN7O4
Molecular Weight626.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)NC4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)NC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C33H32ClN7O4/c34-27-20-36-33(40-31(27)26-19-35-28-14-6-5-13-25(26)28)39-24-12-8-11-23(18-24)38-32(44)21-9-7-10-22(17-21)37-29(42)15-3-1-2-4-16-30(43)41-45/h5-14,17-20,35,45H,1-4,15-16H2,(H,37,42)(H,38,44)(H,41,43)(H,36,39,40)
InChIKeyRVCYQLGPRQTUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC1/CDK7-IN-1 (Compound 8e): A Dual CDK7 and HDAC1 Inhibitor for Targeted Oncology Research


HDAC1/CDK7-IN-1 (also known as compound 8e) is a synthetic small-molecule dual inhibitor designed to simultaneously target cyclin-dependent kinase 7 (CDK7) and histone deacetylase 1 (HDAC1) . It is a bifunctional agent that incorporates pharmacophoric elements of the CDK7 inhibitor THZ2 and the HDAC inhibitor SAHA [1]. In enzymatic assays, it inhibits CDK7 with an IC50 of 893 nM and HDAC1 with an IC50 of 248 nM . The compound suppresses the growth of multiple cancer cell lines, including MDA-MB-231 (breast), MCF-7 (breast), A549 (lung), and HCT-116 (colorectal), and has been shown to induce cell cycle arrest and apoptosis in HCT-116 colorectal cancer cells .

Why Single-Target CDK7 or HDAC Inhibitors Cannot Replicate the Dual Mechanism of HDAC1/CDK7-IN-1


The therapeutic strategy of co-targeting CDK7 and HDAC1 arises from the observation that aberrant expression or dysfunction of both proteins is implicated in cancer progression [1]. Substituting HDAC1/CDK7-IN-1 with a selective CDK7 inhibitor (e.g., THZ2) or a pan-HDAC inhibitor (e.g., SAHA) would forfeit the simultaneous inhibition of both pathways. Conversely, using a combination of two single agents introduces pharmacokinetic variability and potential for additive toxicity. The dual inhibitor HDAC1/CDK7-IN-1 provides a unified chemical entity with a defined ratio of on-target activities, ensuring coordinated modulation of CDK7 and HDAC1 within the same cell and at the same time .

Quantitative Differentiation of HDAC1/CDK7-IN-1 Against Key Comparators


Enzymatic Potency: HDAC1/CDK7-IN-1 Exhibits Balanced Dual Inhibition, Distinct from Highly Selective Single-Target Agents

HDAC1/CDK7-IN-1 (compound 8e) inhibits CDK7 with an IC50 of 893 nM and HDAC1 with an IC50 of 248 nM in enzymatic assays . In contrast, the selective CDK7 inhibitor THZ2 exhibits an IC50 of 13.9 nM for CDK7 but has no reported activity against HDAC1 . The pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC1 with an IC50 of 13.7 nM but does not inhibit CDK7 [1].

Oncology Epigenetics Kinase Inhibition

Antiproliferative Activity in Colorectal Cancer Cells: HDAC1/CDK7-IN-1 Induces G2/M Arrest and Apoptosis

In HCT-116 colorectal cancer cells, HDAC1/CDK7-IN-1 (compound 8e) treatment results in cell cycle arrest at the G2/M phase and induction of apoptosis [1]. While the primary study did not report a direct head-to-head comparison of EC50 values, the observed phenotypic effect of combined CDK7/HDAC1 inhibition is mechanistically distinct from that of single agents. For example, THZ2 (a selective CDK7 inhibitor) has been reported to cause G2/M arrest in gastric cancer cells [2], but the dual inhibition by HDAC1/CDK7-IN-1 may produce a more pronounced or durable apoptotic response in certain contexts.

Colorectal Cancer Cell Cycle Apoptosis

Migration Inhibition: HDAC1/CDK7-IN-1 Significantly Hinders HCT-116 Cell Migration

HDAC1/CDK7-IN-1 (compound 8e) significantly hindered the migration of HCT-116 colorectal cancer cells in vitro [1]. While the magnitude of inhibition (e.g., % reduction in wound closure) is not specified in the available abstract, this anti-migratory effect is a key differentiator from single-target inhibitors. Selective CDK7 inhibitors like THZ2 have not been prominently reported to inhibit migration, and HDAC inhibitors like SAHA have shown variable effects on motility depending on the cellular context.

Cancer Metastasis Cell Migration Colorectal Cancer

Broad-Spectrum Antiproliferative Activity Across Multiple Cancer Cell Lines

HDAC1/CDK7-IN-1 inhibits the growth of MDA-MB-231 (breast cancer), MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer) cells . Although specific GI50 or IC50 values for each cell line are not provided in the vendor summary, this broad activity profile distinguishes it from more lineage-restricted agents. For instance, THZ2 is reported to have an IC50 of ~10 nM in triple-negative breast cancer (TNBC) cells but may not show equivalent potency across all these lineages.

Antiproliferative Cancer Cell Lines Dual Inhibitor

Optimal Use Cases for HDAC1/CDK7-IN-1 Based on Quantitative Evidence


Investigating the Therapeutic Window of Simultaneous CDK7 and HDAC1 Inhibition in Colorectal Cancer

HDAC1/CDK7-IN-1 (compound 8e) is ideally suited for in vitro studies in HCT-116 colorectal cancer cells, where it has been shown to induce G2/M cell cycle arrest, apoptosis, and inhibition of migration [1]. Researchers can use this compound to interrogate the synergistic effects of dual CDK7/HDAC1 blockade compared to single-agent treatments with THZ2 or SAHA. The balanced IC50 values (CDK7: 893 nM; HDAC1: 248 nM) provide a defined reference point for dose-response experiments .

Profiling Antiproliferative Activity Across a Panel of Solid Tumor Cell Lines

Given its reported growth-inhibitory effects on MDA-MB-231, MCF-7, A549, and HCT-116 cells [1], HDAC1/CDK7-IN-1 is a valuable tool for screening antiproliferative activity across breast, lung, and colorectal cancer models. This broad activity profile enables comparative studies to identify cancer types most sensitive to dual CDK7/HDAC1 inhibition and to benchmark the compound's efficacy against standard-of-care chemotherapeutics or targeted agents.

Evaluating Anti-Metastatic Potential in Migration and Invasion Assays

The documented ability of HDAC1/CDK7-IN-1 to hinder HCT-116 cell migration [1] supports its use in functional assays such as wound healing or transwell migration/invasion studies. Researchers focused on cancer metastasis can employ this compound to dissect the roles of CDK7 and HDAC1 in cellular motility and to compare its anti-migratory effects with those of selective CDK7 or HDAC inhibitors.

Mechanistic Studies of Dual CDK7/HDAC1 Inhibition in Epigenetic and Transcriptional Regulation

HDAC1/CDK7-IN-1 serves as a chemical probe to simultaneously modulate histone acetylation (via HDAC1 inhibition) and RNA polymerase II phosphorylation (via CDK7 inhibition) . This dual mechanism allows researchers to investigate the interplay between epigenetic silencing and transcriptional control in cancer cells, providing insights that cannot be obtained using single-target agents. The compound is particularly useful for chromatin immunoprecipitation (ChIP) or RNA-seq experiments designed to map changes in gene expression and histone modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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